![molecular formula C18H19N5O2S B2486218 N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-53-5](/img/structure/B2486218.png)
N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide is likely a novel synthetic molecule with potential pharmacological properties. Although direct studies on this compound were not found, related research on compounds with similar structural features offers insights into possible synthetic routes, structural characteristics, and analytical methodologies.
Synthesis Analysis
Research on related compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, highlights the importance of structure-activity relationship (SAR) studies in identifying potent inhibitors with improved drug-like molecular properties (Shukla et al., 2012). Such studies guide the synthesis of analogs by modifying specific parts of the molecule to enhance solubility and biological activity.
Molecular Structure Analysis
The crystal structure analysis of compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, provides insights into the molecular conformation, hydrogen bonding, and potential for intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Studies on related sulfanylacetamide derivatives reveal various chemical reactions these compounds can undergo, including transformations under acid catalysis and reactions with dimethyl sulfoxide (DMSO), indicating the reactivity of the sulfanyl and acetamide groups in different chemical environments (Nedolya et al., 2018).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting point, and crystallinity, is essential for compound characterization. While specific data on this compound was not found, related studies suggest that modifications in the molecular structure can significantly affect these properties, impacting the compound's applicability in various contexts.
Chemical Properties Analysis
The chemical properties of sulfanylacetamides and related compounds, including their reactivity, stability, and interactions with biological molecules, are influenced by their structural features. Research on compounds like 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole provides insights into the potential chemical behavior of this compound, including its interactions within biological systems and potential as a pharmacological agent (Al-Hourani et al., 2020).
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, similar in structure to N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds show potential in inhibiting the growth of human lymphoma B cells both in vitro and in mouse models, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial and Antiprotozoal Activity
Several studies have focused on the synthesis of novel derivatives and their evaluation for antimicrobial and antiprotozoal activities. These compounds demonstrate promising activities against a range of bacterial and fungal pathogens, as well as protozoan parasites, suggesting their potential in developing new antimicrobial agents (Darwish et al., 2014).
Anti-Cancer Activity
Research on the anti-cancer activity of certain compounds structurally related to this compound has been conducted. These studies include the evaluation of gold (III) and nickel (II) metal ion complexes derived from related tetrazole-triazole compounds, which have shown cytotoxic effects against breast cancer cell lines (Ghani & Alabdali, 2022).
Antioxidant Activity
Compounds similar to this compound have been evaluated for their antioxidant properties. These studies contribute to the understanding of the therapeutic potential of such compounds in oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis and Characterization
Several studies have been dedicated to the synthesis and structural characterization of novel derivatives, highlighting the diverse potential applications of these compounds in various fields of medicinal chemistry (Cai et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-25-16-9-7-14(8-10-16)19-17(24)12-26-18-20-21-22-23(18)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFUEAJQLHPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

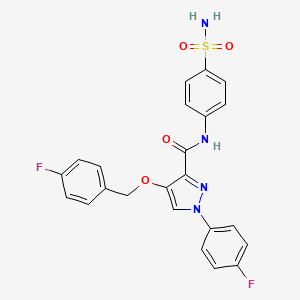
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)
![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)
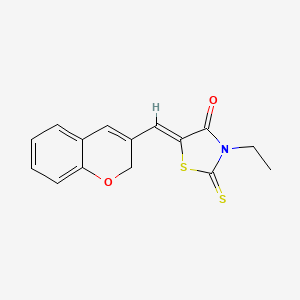
![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)

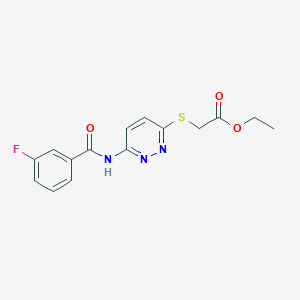
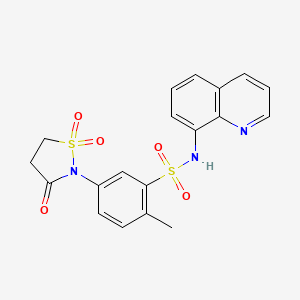
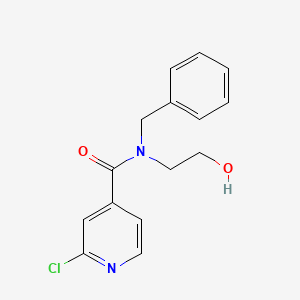
![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
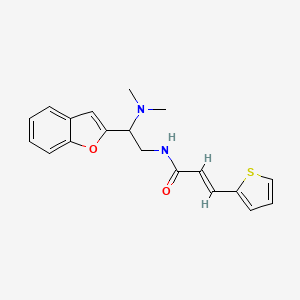

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)